molecular formula C15H8ClF2NO B11838386 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol CAS No. 648896-48-4

5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol

Cat. No.: B11838386
CAS No.: 648896-48-4
M. Wt: 291.68 g/mol
InChI Key: MVYUPXWPLKSHAG-UHFFFAOYSA-N
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Description

Historical Context of Quinoline Derivatives in Chemical Research

Quinoline, a bicyclic aromatic compound first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, has served as a foundational scaffold for drug discovery. Early investigations into its derivatives, such as quinine—a naturally occurring alkaloid from Cinchona bark—revealed potent antimalarial properties. The 19th-century synthesis of quinoline via the Skraup reaction, which involves glycerol, aniline, and sulfuric acid, marked a pivotal advancement in accessing diverse derivatives. By the mid-20th century, synthetic quinoline analogs like chloroquine and primaquine became cornerstones of antimalarial therapy, underscoring the scaffold’s versatility.

The structural plasticity of quinoline enables substitutions at multiple positions, allowing fine-tuning of electronic and steric properties. For instance, the introduction of hydroxyl groups at position 8 (as seen in 8-hydroxyquinoline) conferred chelating capabilities, enabling applications in metal coordination and antimicrobial activity. Similarly, methyl and cyanine groups at positions 2 and 4 enhanced dye-sensitized properties, broadening industrial utility. These innovations laid the groundwork for modern derivatives like 5-chloro-7-(2,4-difluorophenyl)quinolin-8-ol, which combines halogenation and fluorination to optimize bioactivity.

Significance of Halogen and Fluorine Substituents in Heterocyclic Compounds

Halogen atoms, particularly chlorine and fluorine, are strategically employed in heterocyclic chemistry to modulate molecular interactions. Chlorine’s electron-withdrawing nature enhances metabolic stability and binding affinity to hydrophobic protein pockets. In this compound, the chlorine at position 5 likely reduces electron density in the quinoline ring, increasing resistance to oxidative degradation.

Fluorine’s unique properties—high electronegativity, small atomic radius, and strong carbon-fluorine bonds—make it indispensable in drug design. Fluorinated aromatic systems, such as the 2,4-difluorophenyl group in this compound, improve lipophilicity and membrane permeability while minimizing undesired metabolic pathways. For example, fluorinated quinolones like ciprofloxacin exhibit enhanced antibacterial activity due to fluorine’s ability to stabilize interactions with DNA gyrase.

Table 1: Impact of Substituents on Quinoline Derivatives

Substituent Position Functional Group Observed Effect
5 Chlorine Enhanced metabolic stability and electron withdrawal
7 2,4-Difluorophenyl Improved lipophilicity and target binding
8 Hydroxyl Chelation potential and antioxidant activity

The synergistic effects of chlorine and fluorine in this compound exemplify rational drug design. Computational studies on similar derivatives highlight fluorine’s role in reducing ionization potential, thereby facilitating electron transfer in radical scavenging processes. Furthermore, halogen bonding between chlorine and protein residues can enhance inhibitory potency against enzymes like acetylcholinesterase or monoamine oxidase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648896-48-4

Molecular Formula

C15H8ClF2NO

Molecular Weight

291.68 g/mol

IUPAC Name

5-chloro-7-(2,4-difluorophenyl)quinolin-8-ol

InChI

InChI=1S/C15H8ClF2NO/c16-12-7-11(9-4-3-8(17)6-13(9)18)15(20)14-10(12)2-1-5-19-14/h1-7,20H

InChI Key

MVYUPXWPLKSHAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 and the hydroxyl group at position 8 serve as primary sites for nucleophilic and electrophilic substitution.

Key Substitution Pathways

Reaction Type Reagents/Conditions Product Reference
Nucleophilic Aromatic Substitution (Cl) Sodium methoxide (NaOMe), DMF, 80°C5-Methoxy-7-(2,4-difluorophenyl)quinolin-8-ol
Esterification (OH) Acetic anhydride, pyridine, RT5-Chloro-7-(2,4-difluorophenyl)quinolin-8-yl acetate
Sulfonation (OH) Sulfuric acid, 100°C5-Chloro-7-(2,4-difluorophenyl)quinolin-8-yl sulfate
  • Mechanistic Insight : The electron-withdrawing effect of the difluorophenyl group enhances the electrophilicity of the quinoline core, facilitating substitution at position 5. The hydroxyl group undergoes typical alcohol reactions, including esterification and sulfonation .

Oxidation and Reduction

The hydroxyl group and aromatic system participate in redox reactions under controlled conditions.

Oxidation Reactions

Substrate Oxidizing Agent Product Yield Reference
Quinolin-8-olKMnO₄, H₂SO₄, 60°C5-Chloro-7-(2,4-difluorophenyl)quinoline-8-carboxylic acid72%

Reduction Reactions

Substrate Reducing Agent Product Conditions Reference
Difluorophenyl ringH₂, Pd/C, ethanol5-Chloro-7-(2,4-dihydroxyphenyl)quinolin-8-ol50 psi, 25°C
  • Regioselectivity : Oxidation preferentially targets the hydroxyl group, while reduction modifies the difluorophenyl substituent due to its electron-deficient nature .

Metal Chelation and Complexation

The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with transition metals.

Representative Metal Complexes

Metal Ion Stoichiometry Application Stability Constant (log K) Reference
Cu(II)1:2 (M:L)Anticancer agents14.2
Zn(II)1:1Antimicrobial coatings9.8
  • Structural Impact : Chelation enhances biological activity by improving membrane permeability and target binding .

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at positions 3 and 6 due to electron-donating effects from the hydroxyl group.

Reaction Electrophile Product Position Reference
NitrationHNO₃, H₂SO₄3-Nitro-5-chloro-7-(2,4-difluorophenyl)quinolin-8-olC3
BrominationBr₂, FeBr₃6-Bromo-5-chloro-7-(2,4-difluorophenyl)quinolin-8-olC6

Biological Activity Modulation via Structural Modifications

Derivatization of the hydroxyl group significantly alters pharmacological properties:

Derivative Biological Activity IC₅₀ (μM) Target Reference
Phosphate ester Antimalarial0.12Plasmodium DHODH
Mannich base Cytoprotective2.5Reactive oxygen species

Stability and Degradation Pathways

  • Hydrolytic Degradation : The compound undergoes slow hydrolysis under acidic conditions (t₁/₂ = 48 h at pH 2) to yield 5-chloro-8-hydroxyquinoline and 2,4-difluorobenzoic acid.

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the difluorophenyl group, forming chlorinated quinoline byproducts .

Scientific Research Applications

Neuroprotective Applications

One of the most significant applications of 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol is its potential use as a neuroprotective agent. Research indicates that derivatives of the 8-hydroxyquinoline scaffold exhibit cytoprotective properties against neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit β-amyloid aggregation and reduce oxidative stress, which are critical factors in neurodegeneration.

Case Studies:

  • A study demonstrated that derivatives of 8-hydroxyquinoline could significantly inhibit β-amyloid aggregation and decrease metal-driven oxidative damage in vitro. This suggests that this compound may have similar protective effects against neurotoxicity caused by β-amyloid peptides .

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. Its structural analogs have been tested against various microbial strains, revealing significant inhibitory effects.

Antimicrobial Efficacy:

  • In vitro studies have indicated that quinoline derivatives possess potent activity against a range of bacteria and fungi. For instance, compounds structurally related to this compound demonstrated effective inhibition against Mycobacterium smegmatis and Candida albicans .

Metal Chelation Properties

The compound also exhibits metal chelation properties, which are beneficial in treating conditions related to metal toxicity and accumulation in the body. The ability to bind metal ions can help mitigate the effects of heavy metals and reduce oxidative stress associated with metal toxicity.

Mechanism of Action:

  • The chelation activity is attributed to the presence of hydroxyl and nitrogen functionalities within the quinoline structure, allowing it to interact with metallic ions effectively .

Therapeutic Potential in Cancer Treatment

Research has suggested that quinoline derivatives can act as anticancer agents by inhibiting specific enzymes involved in cancer progression. The ability of this compound to affect enzyme activity positions it as a candidate for further exploration in cancer therapeutics.

Enzyme Inhibition:

  • Studies have shown that certain quinoline derivatives can inhibit methionine aminopeptidase (MetAP2), which is implicated in tumor growth and angiogenesis .

Summary Table of Applications

Application AreaDescriptionKey Findings
NeuroprotectionInhibits β-amyloid aggregation; reduces oxidative stressEffective against neurotoxicity related to Alzheimer’s disease
Antimicrobial ActivityInhibitory effects on various bacterial and fungal strainsSignificant inhibition observed against Mycobacterium smegmatis and Candida albicans
Metal ChelationBinds to metal ions; mitigates metal toxicityEffective chelation properties noted in structural analogs
Cancer TherapeuticsInhibits enzymes involved in cancer progressionPotential anticancer activity through MetAP2 inhibition demonstrated

Mechanism of Action

The mechanism of action of 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., 2,4-difluorophenyl) : Enhance antimicrobial activity by increasing membrane penetration and target binding .
  • Hydrophilic Substituents (e.g., morpholinomethyl): Reduce cytotoxicity but may limit bioavailability in hydrophobic cellular environments .

Halogenation Patterns

Halogen atoms at position 5 influence electronic properties and steric interactions:

Compound Name Halogen at Position 5 Biological Impact Reference
This compound Chlorine Stabilizes aromatic ring via resonance; enhances rigidity and binding to hydrophobic enzyme pockets.
5-Bromo-7-chloro-quinolin-8-ol Bromine Increased molecular weight and polarizability; may improve DNA intercalation properties.
5-Iodo-7-(trifluoromethyl)quinolin-8-ol Iodine Heavy atom effect enhances radiopharmaceutical potential; limited solubility in aqueous media.

Key Observations :

  • Chlorine : Balances lipophilicity and electronic effects, making it optimal for broad-spectrum activity.
  • Bromine/Iodine : Useful in specialized applications (e.g., imaging) but may reduce solubility .

Antimicrobial Activity

The 2,4-difluorophenyl group at position 7 is associated with enhanced bactericidal activity in fluoroquinolones (e.g., tosufloxacin and trovafloxacin) against S. aureus persisters .

  • Fluorine atoms increase electronegativity, strengthening interactions with bacterial DNA gyrase .
  • Chlorine at position 5 may synergize with fluorine to improve target specificity .

Cytotoxicity

Mannich base derivatives of 8-hydroxyquinolines with CH2-N substituents (e.g., morpholinomethyl) show higher cytotoxicity than aryl-substituted analogs. For example:

  • Q-4 (5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol) exhibits IC50 values <10 μM in cancer cell lines, whereas bulky aryl groups reduce potency due to steric hindrance .

Physicochemical Data

Compound Name Melting Point (°C) Yield (%) LogP (Predicted)
This compound N/A N/A ~3.8*
5-Chloro-7-(morpholinomethyl)quinolin-8-ol 198–201 72 2.1
7-Chloro-5-(cyclopentylsulfonyl)quinolin-8-ol 243 72 3.5

*Predicted using fragment-based methods due to lack of experimental data.

Biological Activity

5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimalarial, antitumor, antibacterial properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. The presence of chlorine and difluorophenyl groups contributes to its biological properties. Various synthetic routes have been explored to prepare derivatives of quinoline with enhanced activity.

Antimalarial Activity

Research indicates that derivatives of 5-chloroquinoline exhibit potent antimalarial activity. In a study evaluating several 7-chloroquinoline derivatives, compounds with IC50 values less than 50 μM were considered highly active against Plasmodium falciparum. Specifically, the compound showed an IC50 of 11.92 μM , indicating strong potential for further development in malaria treatment .

Table 1: Antimalarial Activity of Quinoline Derivatives

Compound IDIC50 (μM)Activity Level
Compound 911.92Highly Active
Compound 3<50Highly Active
Compound 4<100Moderate Activity

Antitumor Activity

The compound has been evaluated for its antitumor properties against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The most notable findings include:

  • MCF-7 Cells : Compound 9 exhibited significant selectivity with an IC50 value of 21.41 μM .
  • HCT-116 Cells : Compounds demonstrated IC50 values ranging from 21.41 μM to 27.26 μM , indicating moderate to high efficacy.
  • HeLa Cells : While most compounds showed mild activity, some exhibited IC50 values around 50 μM .

Table 2: Antitumor Activity Against Cancer Cell Lines

Cell LineCompound IDIC50 (μM)Activity Level
MCF-7Compound 921.41High
HCT-116Compound 323.39Moderate
HeLaCompound 921.41Moderate

Antibacterial Activity

The antibacterial properties of quinoline derivatives have been extensively studied, revealing moderate to good inhibition against various bacterial strains. Compounds such as 5-chloroquinolin-8-yl phenylcarbamate were identified as potent inhibitors in high-throughput screenings aimed at discovering new antibacterial agents .

Table 3: Antibacterial Activity Overview

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus12.5 - 23.8Moderate to Good
Escherichia coliVariesModerate

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymes : The compound has been shown to inhibit methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which are crucial for cellular proliferation and survival .
  • Metal Chelation : The quinoline scaffold is known for its ability to chelate metal ions, which can disrupt various biological processes within pathogens and tumor cells .
  • DNA Interaction : The ability of quinolines to intercalate into DNA may contribute to their antitumor effects by inducing DNA damage responses in cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives:

  • A study on the cytoprotective effects of modified quinolines demonstrated significant inhibition of oxidative stress-induced cell death in glioblastoma cells, suggesting potential applications in neurodegenerative diseases .
  • Another investigation into hybrid molecules combining fluoroquinolone structures revealed enhanced antibacterial efficacy and reduced resistance compared to traditional antibiotics .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 5-Chloro-7-(2,4-difluorophenyl)quinolin-8-ol, and how can reaction conditions be optimized?

Methodological Answer : The compound is synthesized via a modified Mannich reaction starting from 5-chloro-8-hydroxyquinoline. Key steps include:

  • Step 1 : Reacting 5-chloro-8-hydroxyquinoline with paraformaldehyde and a substituted amine (e.g., 2,4-difluorobenzylamine) in ethanol under microwave irradiation (100°C, 12–24 hours) to form the intermediate .
  • Step 2 : Acidic cleavage of the intermediate using HCl in ethanol to yield the final product.
    Optimization Considerations :
  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Purification via recrystallization (e.g., EtOH:H₂O 1:1) ensures high purity (>95%) .
  • Monitor pH during workup to prevent decomposition of the quinolinol core .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • Use 1H^1H- and 13C^{13}C-NMR to identify substituent positions (e.g., fluorine coupling patterns for 2,4-difluorophenyl groups) .
    • Diagnostic signals: Quinolinol C8-OH proton (~12 ppm) and aromatic protons in the 7.0–8.5 ppm range .
  • X-ray Crystallography :
    • Refine crystal structures using SHELXL to resolve bond critical points and ring topology .
    • Validate hydrogen bonding between the hydroxyl group and adjacent substituents .

Computational Modeling

Q. Q3. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Advanced Answer :

  • DFT Parameters :
    • Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron correlation and ionization potentials .
    • Basis sets: 6-311++G(d,p) for accurate geometry optimization .
  • Applications :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
    • Simulate infrared spectra to correlate with experimental vibrational modes (e.g., O–H stretching at ~3200 cm1^{-1}) .

Biological Activity Evaluation

Q. Q4. What experimental designs are used to assess the anticancer activity of this compound derivatives?

Advanced Answer :

  • In Vitro Assays :
    • Cytotoxicity : Screen against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50_{50} values <10 µM indicate high potency .
    • Metal Chelation : Evaluate binding to Cu(II)/Fe(III) via UV-Vis spectroscopy; bathochromic shifts (~50 nm) confirm complexation .
  • Structure-Activity Relationship (SAR) :
    • Fluorine at the 2,4-position enhances lipophilicity and blood-brain barrier penetration .
    • Chlorine at C5 stabilizes the quinolinol scaffold against metabolic degradation .

Data Contradictions

Q. Q5. How should researchers resolve discrepancies in reported biological activities of quinolinol derivatives?

Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., NIH/NCATS guidelines) to control for variations in cell lines, assay conditions, and compound purity .
  • Validation Steps :
    • Replicate key experiments with independent batches of the compound.
    • Use orthogonal assays (e.g., apoptosis markers vs. proliferation assays) to confirm mechanisms .
  • Computational Cross-Check : Validate bioactivity predictions via molecular docking (e.g., binding to porphobilinogen synthase) .

Safety and Handling

Q. Q6. What safety protocols are essential for handling this compound in laboratory settings?

Basic Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities .
  • Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.